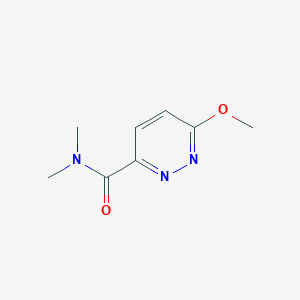

6-methoxy-N,N-dimethylpyridazine-3-carboxamide

Description

6-Methoxy-N,N-dimethylpyridazine-3-carboxamide (CAS: 1183315-30-1) is a pyridazine derivative characterized by a methoxy group at the 6-position and an N,N-dimethyl carboxamide moiety at the 3-position. Its molecular formula is C₇H₈ClN₃O (molecular weight: 185.61) . This compound has garnered attention in pharmacological research due to its structural similarity to bioactive molecules targeting serotonin receptors (5-HTRs), particularly as a 5-HT₂A antagonist in rat models .

Pyridazines, six-membered heterocyclic rings with two nitrogen atoms, are known for their versatility in drug design, offering tunable electronic properties and binding affinities through substituent modifications . The methoxy and dimethyl carboxamide groups in this compound likely influence its receptor selectivity and metabolic stability.

Properties

Molecular Formula |

C8H11N3O2 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

6-methoxy-N,N-dimethylpyridazine-3-carboxamide |

InChI |

InChI=1S/C8H11N3O2/c1-11(2)8(12)6-4-5-7(13-3)10-9-6/h4-5H,1-3H3 |

InChI Key |

FSYCURZPGBTOKM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=NN=C(C=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N,N-dimethylpyridazine-3-carboxamide typically involves the following steps:

Starting Material: The synthesis begins with 6-methoxy-3-nitropyridazine.

Reduction: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) under hydrogen gas.

Amidation: The resulting 6-methoxy-3-aminopyridazine is then reacted with dimethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N,N-dimethylpyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxamide group can be reduced to an amine group.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

Oxidation: 6-hydroxy-N,N-dimethylpyridazine-3-carboxamide.

Reduction: 6-methoxy-N,N-dimethylpyridazine-3-amine.

Substitution: 6-halogen-N,N-dimethylpyridazine-3-carboxamide.

Scientific Research Applications

6-methoxy-N,N-dimethylpyridazine-3-carboxamide has various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer activities.

Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-methoxy-N,N-dimethylpyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Effects on Receptor Activity

- 6-Chloro-N,N-dimethylpyridazine-3-carboxamide (CAS: 1183315-30-1): Replacing the methoxy group with a chloro substituent alters electronic properties. This structural change may shift activity from antagonism (as seen in 6-methoxy derivatives) to other modes of action .

- 6-(Butylamino)-N-((tetrahydro-2H-pyran-4-yl)methyl)-5-(trifluoromethyl)pyridazine-3-carboxamide (11k): This anticancer pyridazine derivative features a trifluoromethyl group at position 5 and a bulky tetrahydro-2H-pyran-4-ylmethyl substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxamide substituent improves target binding. Unlike the target compound, 11k exhibits anticancer activity, highlighting how substituent bulk and electronegativity dictate biological function .

Comparison with Indole and Indazole Derivatives

- ChEMBL49309 is a 5-HT₁/5-HT₂ antagonist, similar to the target compound. However, the rigid tetracyclic structure of ChEMBL49309 may confer stronger receptor binding compared to the planar pyridazine ring, as evidenced by its higher inhibitory potency in functional assays .

6-Methoxy-N,2-dimethyl-2H-indazole-3-carboxamide :

The indazole core introduces an additional nitrogen atom, altering hydrogen-bonding capabilities. This compound’s activity remains uncharacterized in the provided evidence, but its structural divergence from pyridazines underscores the importance of heterocycle choice in optimizing pharmacokinetic properties .

Serotonin Receptor Modulation

The target compound’s antagonistic activity on 5-HT₂A receptors contrasts with the agonistic effects of alkaloids like nemorosine A (1) and fargesine (2), which share partial structural alignment with ChEMBL49309 . For example:

- Nemorosine A (1) : Exhibits 24.0 ± 3.2% agonism at 10 µM on 5-HT₂A.

- Fargesine (2) : Shows 37.0 ± 2.0% agonism under the same conditions.

The dimethyl carboxamide group in 6-methoxy-N,N-dimethylpyridazine-3-carboxamide likely disrupts receptor activation by sterically hindering G-protein coupling, explaining its antagonistic profile .

Anticancer Activity in Pyridazine Derivatives

Substituent polarity and size are critical determinants of therapeutic application .

Structural and Pharmacokinetic Data Table

Biological Activity

6-Methoxy-N,N-dimethylpyridazine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C9H12N2O2

- Molecular Weight : 180.20 g/mol

- IUPAC Name : this compound

The structure of this compound includes a pyridazine ring with methoxy and dimethyl substitutions, which may influence its biological interactions.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. Preliminary studies suggest that it may exert effects through:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, which can be crucial for its antimicrobial and anticancer properties.

- Modulation of Receptor Activity : It may interact with neurotransmitter receptors, influencing neuronal signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, suggesting potential for development as an antibiotic agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 μg/mL |

| S. aureus | 16 μg/mL |

| P. aeruginosa | 64 μg/mL |

These findings highlight the compound's potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. Notably, it has shown selective cytotoxicity towards breast cancer cells (MCF-7) with an IC50 value indicating effective antiproliferative activity.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 5.4 |

| HeLa | 10.2 |

| A549 | 8.1 |

These results suggest that the compound could be a lead candidate for further development as an anticancer drug.

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of various pyridazine derivatives, including this compound, against multi-drug resistant bacterial strains. The results indicated a promising profile for this compound, warranting further investigation into its mechanism of action and potential clinical applications .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The study revealed that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its mechanism as a potential anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.